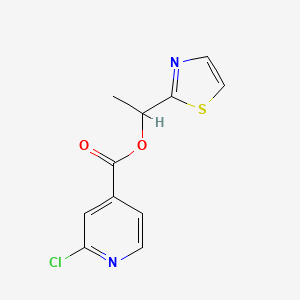

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate

Description

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)ethyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-7(10-14-4-5-17-10)16-11(15)8-2-3-13-9(12)6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAAOVNIQPMALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)OC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Targets

1-(1,3-Thiazol-2-yl)ethyl 2-chloropyridine-4-carboxylate consists of two primary moieties:

- 2-Chloropyridine-4-carboxylic acid : A six-membered aromatic ring with a carboxyl group at position 4 and chlorine at position 2.

- 1-(1,3-Thiazol-2-yl)ethanol : A five-membered thiazole ring with an ethanol substituent at position 2.

The ester linkage between these components necessitates precise synthetic strategies to ensure regioselectivity and high yields.

Synthesis of 2-Chloropyridine-4-Carboxylic Acid

Chlorination of Pyridine Derivatives

The most common route involves direct chlorination of pyridine-4-carboxylic acid using phosphorus oxychloride (POCl₃) under reflux conditions.

$$

\text{Pyridine-4-carboxylic acid} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloropyridine-4-carboxylic acid} + \text{H}3\text{PO}_4

$$

Yields range from 65–78% depending on reaction time and stoichiometry.

Synthesis of 1-(1,3-Thiazol-2-YL)ethanol

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclization of thiourea with α-haloketones. For example:

$$

\text{Thiourea} + \text{2-Chloroacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{2-Aminothiazole} \xrightarrow{\text{Ethylene oxide}} \text{1-(1,3-Thiazol-2-yl)ethanol}

$$

This method achieves 70–85% yields but requires purification via column chromatography.

Post-Modification of Preformed Thiazoles

Lithiation of 2-bromothiazole followed by reaction with ethylene oxide provides a direct route to the ethanol derivative:

$$

\text{2-Bromothiazole} \xrightarrow{\text{n-BuLi}} \text{Thiazol-2-yllithium} \xrightarrow{\text{ethylene oxide}} \text{1-(1,3-Thiazol-2-yl)ethanol}

$$

Yields are moderate (55–65%) due to competing side reactions.

Esterification Strategies

Acid Chloride Method

Activation of 2-chloropyridine-4-carboxylic acid using thionyl chloride (SOCl₂) followed by reaction with 1-(1,3-thiazol-2-yl)ethanol:

$$

\text{2-Chloropyridine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{2-Chloropyridine-4-carbonyl chloride} \xrightarrow{\text{1-(1,3-Thiazol-2-yl)ethanol}} \text{Target ester}

$$

Conditions : Dichloromethane, pyridine, 0–5°C, 12 hours.

Yield : 82–90%.

Coupling Reagent-Assisted Esterification

Use of N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP):

$$

\text{2-Chloropyridine-4-carboxylic acid} + \text{1-(1,3-Thiazol-2-yl)ethanol} \xrightarrow{\text{DCC/DMAP}} \text{Target ester}

$$

Conditions : Tetrahydrofuran (THF), room temperature, 24 hours.

Yield : 75–80%.

Table 1: Comparative Analysis of Esterification Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, Pyridine | CH₂Cl₂ | 82–90 | 95–98 |

| DCC/DMAP | DCC, DMAP | THF | 75–80 | 90–93 |

Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents (e.g., toluene) favor acid chloride methods but require anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution: Products include substituted pyridine derivatives.

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Hydrolysis: 2-chloropyridine-4-carboxylic acid and 1-(1,3-thiazol-2-yl)ethanol.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 268.72 g/mol. Its structure features a thiazole ring linked to a chlorinated pyridine, which contributes to its reactivity and interaction with biological systems .

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial properties. The incorporation of the thiazole moiety in this compound enhances its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Compounds containing thiazole rings have been reported to exhibit anti-inflammatory properties. The structural characteristics of this compound may contribute to its ability to modulate inflammatory pathways, providing a basis for further pharmacological exploration in treating inflammatory diseases .

- Anticancer Properties : Thiazole-containing compounds have also been investigated for their anticancer potential. Preliminary studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Agricultural Applications

- Pesticide Development : The unique chemical structure of this compound positions it as a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agents against pests while minimizing environmental impact .

- Herbicide Activity : Similar compounds have shown herbicidal activity by inhibiting specific enzymes in plant metabolism. The thiazole and pyridine components may play a crucial role in enhancing the herbicidal efficacy of formulations based on this compound .

Material Science Applications

- Organic Electronics : The electronic properties of thiazole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films and its photophysical properties can be exploited in developing advanced electronic materials .

- Sensors : Given its chemical reactivity, this compound can be utilized in sensor technologies for detecting various analytes. Its interaction with specific ions or molecules can lead to measurable changes, making it a valuable component in sensor design .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and pyridine rings can interact with various biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

1-(1,3-Thiazol-2-YL)ethyl 2-bromopyridine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

1-(1,3-Thiazol-2-YL)ethyl 2-fluoropyridine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

1-(1,3-Thiazol-2-YL)ethyl 2-iodopyridine-4-carboxylate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate is unique due to the presence of both thiazole and pyridine rings, which can confer distinct electronic and steric properties. The chlorine atom on the pyridine ring can also participate in specific chemical reactions that may not be possible with other halogen atoms.

Biological Activity

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate is a heterocyclic compound that combines thiazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for its application in drug development and therapeutic strategies.

- IUPAC Name : this compound

- CAS Number : 1436077-98-3

- Molecular Weight : 268.72 g/mol

- Chemical Structure : The compound features a thiazole ring linked to a pyridine ring with a carboxylate group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis . The presence of the chloropyridine moiety may enhance the compound's efficacy against resistant strains.

Anticancer Properties

The anticancer potential of thiazole and pyridine derivatives has been extensively studied. A related compound, KHG21834, demonstrated protective effects against amyloid beta-induced neurotoxicity in neuronal models by modulating oxidative stress pathways . This suggests that similar mechanisms may be applicable to this compound, potentially offering therapeutic benefits in cancer treatment.

Anti-inflammatory Effects

Thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. The modulation of NF-κB and other inflammatory mediators indicates that this compound may also play a role in reducing inflammation in various disease models .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Oxidative Stress Modulation : Similar compounds have shown the ability to restore antioxidant levels and reduce reactive oxygen species (ROS), suggesting a protective role against oxidative damage .

- Receptor Interaction : Interaction with cellular receptors involved in inflammation and apoptosis could also be a pathway through which this compound exerts its effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique biological profile:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1,3-Thiazol-2-YL)ethyl 2-bromopyridine-4-carboxylate | Structure | Antimicrobial |

| 1-(1,3-Thiazol-2-YL)ethyl 2-fluoropyridine-4-carboxylate | Structure | Anticancer |

| 1-(1,3-Thiazol-2-YL)ethyl 2-iodopyridine-4-carboxylate | Structure | Anti-inflammatory |

Case Studies

- Neuroprotective Effects : A study on KHG21834 indicated significant neuroprotective effects against amyloid beta-induced toxicity in neuronal cultures. This points to the potential for thiazole-containing compounds to mitigate neurodegenerative processes .

- Antimicrobial Efficacy : Research on thiazole derivatives demonstrated effective inhibition of Mycobacterium tuberculosis, indicating that modifications to the thiazole structure can enhance antibacterial activity .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1,3-thiazol-2-yl)ethyl 2-chloropyridine-4-carboxylate, and how can reaction efficiency be monitored?

- Methodological Answer: The synthesis often involves coupling reactions between thiazole derivatives and chloropyridine precursors. For example, thiazole-ethyl intermediates can be generated via nucleophilic substitution or esterification. Reaction efficiency is monitored using HPLC to track intermediate formation and purity, complemented by NMR (1H/13C) to confirm structural integrity. Techniques like TLC with UV visualization are also employed for rapid progress assessment. X-ray crystallography (e.g., as seen in quinoline-carboxylate analogs) can resolve stereochemical ambiguities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR identify substituent positions and electronic environments (e.g., thiazole protons at δ 7–8 ppm, pyridine Cl effects on chemical shifts) .

- IR Spectroscopy: Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for chlorine isotopes .

- X-ray Diffraction: Resolves crystal packing and bond angles, critical for confirming stereochemistry in analogs .

Q. What are the common impurities encountered during synthesis, and how are they identified?

- Methodological Answer: Byproducts include unreacted thiazole-ethyl intermediates or chloropyridine derivatives. Impurity profiling uses LC-MS to detect trace components. For example, residual solvents or hydrolyzed esters (e.g., free carboxylic acids) are identified via retention time matching and spiking experiments. Pharmacopeial guidelines recommend threshold limits for impurities, as seen in thiadiazole-thiazine analogs .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer: Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months). HPLC monitors decomposition products like hydrolyzed esters or oxidized thiazole rings. Protective measures include inert gas storage (N2/Ar) and desiccants to mitigate moisture-induced ester hydrolysis, as observed in similar pyridine-carboxylates .

Q. What reactivity patterns are observed in nucleophilic substitution reactions involving the thiazole moiety?

- Methodological Answer: The thiazole’s sulfur atom and conjugated π-system facilitate electrophilic aromatic substitution. For example, bromination at the 5-position or alkylation at the ethyl group can occur. Reaction conditions (e.g., Lewis acids, temperature) are optimized via kinetic studies, as demonstrated in thiazolo[3,2-a]pyrimidine syntheses .

Advanced Research Questions

Q. How does the electronic nature of the thiazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations predict electron-deficient thiazoles (due to the S and N atoms) to favor Suzuki-Miyaura couplings. Experimental validation uses Hammett plots to correlate substituent effects with reaction rates. For instance, electron-withdrawing groups on pyridine enhance oxidative addition in Pd-catalyzed reactions, as seen in quinoline-triazole analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies arise from assay variability (e.g., cell line differences, solvent effects). Meta-analyses normalize data using standardized protocols (e.g., fixed IC50 measurement conditions). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate target binding independently, as applied in indoor surface adsorption studies .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations model ligand-receptor binding. For example, the chloropyridine moiety’s electrostatic potential maps guide predictions of π-π stacking with aromatic residues. Free-energy perturbation (FEP) calculations refine binding affinity estimates, aligning with crystallographic data from triazole-quinoline complexes .

Q. What are the structure-activity relationships (SAR) for derivatives of this compound in antimicrobial studies?

- Methodological Answer: SAR studies systematically modify substituents (e.g., Cl position on pyridine, thiazole alkyl chain length). MIC assays against Gram-positive/-negative bacteria identify critical groups. For instance, replacing the ethyl linker with a propyl chain in analogs reduces activity, suggesting steric hindrance effects, as seen in imidazole-carboxylate derivatives .

Q. What degradation pathways dominate under oxidative or photolytic conditions?

- Methodological Answer:

Oxidative degradation (e.g., H2O2/UV light) targets the thiazole ring, forming sulfoxides or sulfones, confirmed by LC-MS/MS. Photolysis studies using quartz reactors identify Norrish-type cleavage in the ester group. Degradation kinetics are modeled using Arrhenius equations, with activation energies derived from DSC/TGA data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.